molecular formula C7H6N2O2S2 B065628 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester CAS No. 192879-29-1

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester

Cat. No.: B065628
CAS No.: 192879-29-1
M. Wt: 214.3 g/mol
InChI Key: WUQANGDMVZKDMP-UHFFFAOYSA-N
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Description

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a sophisticated fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique thieno[2,3-d]thiazole core, a privileged scaffold known for its diverse biological activities. The presence of both an electron-rich amino group and an electron-withdrawing methyl ester at strategic positions on the bicyclic system makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly through functional group interconversion and ring-forming reactions.

Properties

IUPAC Name

methyl 2-aminothieno[2,3-d][1,3]thiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQANGDMVZKDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356232
Record name 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192879-29-1
Record name 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]thiazole compounds exhibit promising antitumor properties. For instance, specific derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase implicated in cancer progression. A study highlighted the synthesis of compounds that not only inhibited c-Met phosphorylation but also induced apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies revealed moderate to high activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against Candida albicans. These findings position 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester as a candidate for developing new antimicrobial agents .

Antitubercular Activity
Recent investigations into the structure-activity relationship of thienothiazole derivatives have identified several compounds with excellent anti-tubercular activity. One derivative exhibited high oral bioavailability and significant efficacy in murine models of Mycobacterium tuberculosis infection, indicating its potential use in treating tuberculosis .

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AntitumorInhibits c-Met phosphorylation; induces apoptosis in cancer cells
AntimicrobialEffective against Staphylococcus aureus and Bacillus subtilis
AntifungalActive against Candida albicans
AntitubercularHigh efficacy against Mycobacterium tuberculosis in vivo

Case Studies

  • Antitumor Mechanisms : A study focused on the optimization of thiazole/thiadiazole compounds found that certain derivatives could significantly inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. This research provides insights into the mechanisms by which these compounds exert their effects and highlights their potential for further development as targeted therapies .
  • Antimicrobial Efficacy : In a series of experiments assessing the antimicrobial properties of various thiopyrano[2,3-d]thiazoles, researchers identified several compounds with potent activity against both bacterial and fungal strains. The results indicated that modifications to the thiazole structure could enhance antimicrobial efficacy, suggesting pathways for optimizing drug design .
  • Tuberculosis Treatment Potential : A recent study evaluated thienothiazolocarboxamide analogues for their anti-tubercular effects. Compound 42 showed promising results with favorable pharmacokinetics and efficacy in animal models, paving the way for clinical evaluation as a new treatment option for tuberculosis .

Mechanism of Action

The mechanism of action of 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester
  • CAS Registry Number : 192879-29-1
  • Molecular Formula : C₇H₆N₂O₂S₂
  • Molecular Weight : 214.26 g/mol
  • InChI Code : 1S/C7H6N2O2S2/c1-11-6(10)3-2-12-5-4(3)13-7(8)9-5/h2H,1H3,(H2,8,9)

Structural Features: The compound consists of a fused thieno[2,3-d]thiazole core, with a methyl ester group at position 6 and an amino group at position 2 (Figure 1). The thienothiazole scaffold is a bicyclic system combining thiophene and thiazole rings, which confers unique electronic and steric properties.

Synthesis: The compound is synthesized via halogenation and nucleophilic substitution reactions. For example, methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate is prepared by reacting methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate with ammonia or amines under controlled conditions (e.g., DMF, 100°C, 7 hours) . Yields vary depending on substituents and reaction optimization.

Applications :
This derivative is a key intermediate in synthesizing bioactive molecules, particularly in agrochemicals (e.g., plant systemic resistance inducers) and medicinal chemistry (e.g., antioxidant and anti-inflammatory agents) .

Table 1: Structural and Functional Comparison of Thieno[2,3-d]thiazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Synthesis Yield Reference
This compound 2-NH₂, 6-COOCH₃ C₇H₆N₂O₂S₂ 214.26 Plant resistance inducer, intermediate 40–85%
Methyl 2-(propylthio)thieno[2,3-d]thiazole-6-carboxylate 2-SC₃H₇, 6-COOCH₃ C₁₀H₁₂N₂O₂S₃ 288.40 Agrochemical potential 84%
Methyl 2-methoxythieno[2,3-d]thiazole-6-carboxylate 2-OCH₃, 6-COOCH₃ C₈H₈N₂O₃S₂ 244.28 Enhanced lipophilicity 40%
2-Oxo-5-phenyl-7-aryl-thiopyrano[2,3-d]thiazole-6-carboxamide 2-O, 7-Ar, 6-CONHR Variable ~400–450 Antioxidant, anti-inflammatory 25–55%
2-Acetamidobenzo[d]thiazole-6-carboxylic acid Benzothiazole core, 6-COOH C₁₀H₈N₂O₃S 236.25 Anticancer, enzyme inhibition 68–92%
Key Observations:

Structural Variations: Substituent Effects: The 2-amino group in the target compound allows for further functionalization (e.g., acetylation, alkylation), while halogenated derivatives (e.g., 2-Cl, 2-Br) enable nucleophilic substitutions . Core Modifications: Thiopyrano[2,3-d]thiazoles (e.g., compound in ) introduce an additional ring, increasing structural rigidity and antioxidant activity.

Synthetic Efficiency :

  • Halogenation reactions (e.g., introducing Cl or Br at position 2) achieve moderate yields (40–85%), while sulfur-containing substituents (e.g., propylthio) show higher yields (84%) due to favorable nucleophilic reactivity .
  • Benzothiazole derivatives (e.g., ) often require multi-step sequences, including cyclization and hydrolysis, with yields ranging from 68% to 92%.

Biological Activities: Antioxidant Activity: Thiopyrano[2,3-d]thiazoles with methyl groups on aryl rings exhibit superior free-radical scavenging (IC₅₀ ~10–20 μM) compared to unsubstituted analogs . Agrochemical Utility: Thieno[2,3-d]thiazole esters (e.g., methyl 2-methoxy derivatives) induce systemic resistance in plants, likely due to esterase-mediated release of bioactive carboxylic acids . Anti-inflammatory Effects: Rel-(5R,6S,7S)-N-(4-methylphenyl)-7-(4-methylphenyl)-2-oxo-thiopyrano[2,3-d]thiazole-6-carboxamide shows dual anti-exudative and antioxidant activities, attributed to electron-donating methyl groups .

Physicochemical Properties :

  • Solubility : Methyl esters (e.g., target compound) are more lipophilic than carboxylic acids (e.g., 2-acetamidobenzo[d]thiazole-6-carboxylic acid), favoring cellular uptake .
  • Stability : Halogenated derivatives (e.g., 2-Cl, 2-Br) are prone to hydrolysis under basic conditions, whereas methoxy groups enhance stability .

Biological Activity

2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester is a heterocyclic compound notable for its diverse biological activities. This compound, belonging to the thiazole family, has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2S2C_8H_8N_2O_2S_2, with a molecular weight of 214.3 g/mol. Its structure includes both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of thieno[2,3-d]thiazoles possess cytotoxic effects against several cancer cell lines. Specifically, this compound showed promising results in inhibiting the proliferation of leukemia and non-small cell lung cancer cells. The IC50 values ranged from micromolar to submicromolar concentrations, indicating strong potential as a chemotherapeutic agent.

Cancer Cell Line IC50 (μM) Reference
Leukemia (CCRF-CEM)< 0.1
Non-small cell lung cancer1.95
Melanoma1.7

The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. It is believed to inhibit key enzymes and receptors involved in cellular proliferation and survival pathways. For instance, the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell death.

Study on Anticancer Activity

A recent study conducted by researchers at a leading pharmaceutical institute explored the anticancer effects of various thieno[2,3-d]thiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls.

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against resistant strains of bacteria. The study found that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the optimal conditions for synthesizing 2-amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester? The compound is synthesized via nucleophilic substitution of nitro-thiophene precursors. Key steps include:

  • Reaction with sodium thiocyanate to generate intermediate thieno[2,3-d]thiazole derivatives (yield: 84–85%) under mild conditions (50–70°C, DMSO/DMF) .
  • Reduction of nitro groups using Fe/AcOH to form the amine functionality .
  • Purification via column chromatography (silica gel, PE/EtOAc gradients) to isolate the product .

Advanced: Q. Q2. How can competing side reactions during nucleophilic substitution in DMF be mitigated? DMF may act as a competing nucleophile, leading to dimethylamine byproducts (e.g., compound 13 in Scheme 2, 15% yield). Mitigation strategies include:

  • Using non-polar solvents (e.g., dioxane) for oxygen/nitrogen nucleophiles to suppress transamidation .
  • Optimizing reaction time and temperature (e.g., 100°C for 1–7 hours) to favor the desired pathway .
  • Monitoring reaction progress via TLC or HPLC to detect intermediates .

Structural Characterization

Basic: Q. Q3. What analytical methods are critical for confirming the structure of derivatives?

  • NMR spectroscopy :
    • ¹H NMR identifies substituents (e.g., methyl ester at δ 3.93 ppm, methoxy groups at δ 4.16 ppm) .
    • ¹³C NMR confirms carbonyl (δ 161.9 ppm) and heterocyclic carbons (e.g., C-6a at δ 128.0 ppm) .
  • Elemental analysis : Validates C, H, N content (e.g., C₇H₆N₂O₂S₂: Calc. C 39.25%, H 2.82%; Found C 39.12%, H 2.79%) .

Advanced: Q. Q4. How can conflicting NMR data for isomeric products be resolved?

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguish H-5 from H-7 in thieno-thiazole derivatives) .
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Employ X-ray crystallography for unambiguous assignment (e.g., compound 15 with a defined melting point of 78–80°C) .

Functionalization and Derivative Design

Basic: Q. Q5. What strategies enable diversification at the 2-position of the thieno-thiazole core?

  • Halogenation : Sandmeyer conditions (CuCl₂/CuBr₂) introduce Cl/Br groups (e.g., compound 4 , 84% yield) .
  • Thiol substitution : Use thiols (e.g., propane-1-thiol) in DMSO at 50°C to form thioethers (e.g., compound 8 , 84% yield) .
  • Amination : React with pyrrolidine in DMF (100°C, 1 hour) to generate amine derivatives (e.g., compound 10 , 55% yield) .

Advanced: Q. Q6. How can steric hindrance at the 2-position be addressed during amination?

  • Use bulky amine nucleophiles (e.g., 3-(dimethylamino)propylamine) with K₂CO₃ in DMSO to enhance reactivity .
  • Increase reaction temperature (e.g., 100–120°C) to overcome kinetic barriers .
  • Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .

Biological Evaluation

Basic: Q. Q7. What assays are suitable for preliminary screening of antioxidant activity?

  • DPPH radical scavenging : Measure absorbance reduction at 517 nm (e.g., IC₅₀ values for thieno-thiazole derivatives) .
  • Ferric reducing antioxidant power (FRAP) : Quantify Fe³⁺→Fe²⁺ conversion .
  • In vitro anti-inflammatory assays : Monitor inhibition of COX-2 or TNF-α production .

Advanced: Q. Q8. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to boost antioxidant activity (e.g., compound 15 with 40% higher activity than parent) .
  • Optimize logP values (e.g., via ester-to-amide conversion) to improve membrane permeability .
  • Use molecular docking to predict binding affinity with targets like NADPH oxidase .

Data Contradictions and Troubleshooting

Advanced: Q. Q9. How should researchers reconcile discrepancies in yields across similar reactions?

  • Variable solvent purity : DMF with trace water may hydrolyze esters (e.g., methyl ester → carboxylic acid). Use anhydrous solvents and molecular sieves .
  • Competing reaction pathways : For example, diethanolamine may form both desired product 12 (34%) and dimethylamine byproduct 13 (15%) in DMF. Confirm solvent compatibility with nucleophiles .
  • Column chromatography artifacts : Gradient elution (PE/EtOAc 5:1 → 1:1) resolves co-eluting impurities .

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